N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

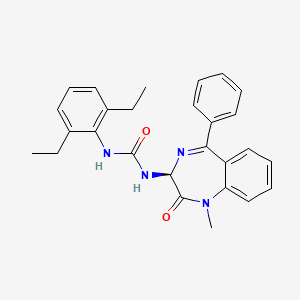

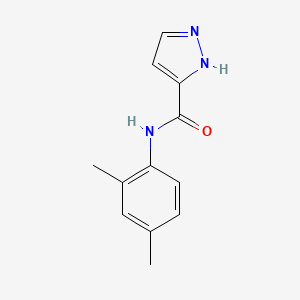

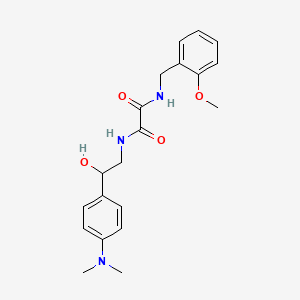

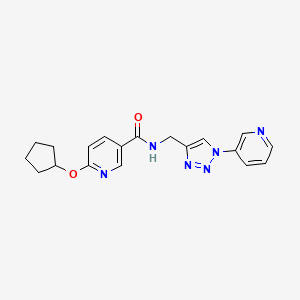

The compound "N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous chemical and pharmacological studies.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of annulation methods, such as the 3+2 cycloaddition, or the condensation of hydrazines with appropriate diketones or aldehydes. For instance, a direct synthesis route for substituted pyrazoles has been described using a Knoevenagel approach followed by cyclocondensation reactions . Another novel synthetic approach towards pyrazole-4-carboxamides has been reported, which involves the reaction of N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazine hydrate or monosubstituted hydrazines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These compounds can exhibit various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to their stability and solid-state packing .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization reactions. For example, the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been studied, leading to the formation of different products depending on the reaction conditions . The reactivity of these compounds can be influenced by the planarity of substituents and the presence of electron-donating or withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, thermal stability, and optical properties, can be studied using various analytical techniques. Vibrational spectroscopy and DFT calculations can provide insights into the vibrational frequencies and molecular geometries . Thermal analysis can reveal the stability of these compounds under different temperature conditions . Additionally, the antioxidant properties of some pyrazole derivatives have been evaluated in vitro .

Scientific Research Applications

Synthesis and Heterocyclic Applications

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that plays a significant role in medicinal chemistry due to its presence in a wide range of biologically active compounds. Pyrazole derivatives are extensively utilized as synthons in organic synthesis, offering a pathway to a myriad of heterocyclic compounds with diverse biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. The synthesis of such derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, under various conditions including microwave irradiation to achieve potential yields (Dar & Shamsuzzaman, 2015).

Antifungal Applications

Research has explored the chemical use of synthetic compounds, including this compound, against plant pathogens such as Fusarium oxysporum, demonstrating antifungal properties. These compounds have been studied for their structure-activity relationship (SAR), providing insights into pharmacophore site predictions and their efficiency against fungal pathogens. This highlights the compound's potential in agricultural applications, particularly in combating diseases affecting crops like date palms (Kaddouri et al., 2022).

Anticancer Applications

The exploration of pyrazoline derivatives in the development of new anticancer agents has been a focus of recent studies. These derivatives exhibit promising biological effects against various cancer cell lines, underlining the potential of this compound in oncological research. Synthetic strategies for pyrazoline derivatives aim to enhance their anticancer activity, offering a valuable avenue for the creation of novel therapeutic agents (Ray et al., 2022).

Multicomponent Synthesis Applications

Multicomponent reactions (MCRs) involving pyrazole derivatives, including this compound, have gained popularity for synthesizing biologically active molecules. These reactions are valued for their efficiency in creating compounds with antibacterial, anticancer, antifungal, and antioxidant properties, among others. The review by Becerra et al. (2022) provides a comprehensive overview of recent developments in MCRs for pyrazole derivatives, underscoring the methodology's significance in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).

Mechanism of Action

Target of Action

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide, also known as Amitraz, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission .

Mode of Action

The compound acts as an agonist to the alpha-adrenergic system, leading to overexcitation . It also interacts with octopamine receptors, inhibiting the synthesis of monoamine oxidases and prostaglandins . This interaction results in changes in neurotransmission, leading to paralysis and death in insects .

Biochemical Pathways

The compound affects several biochemical pathways. Its agonistic activity on the alpha-adrenergic system and interaction with octopamine receptors lead to the inhibition of monoamine oxidases and prostaglandin synthesis . This results in overexcitation and paralysis in insects .

Pharmacokinetics

It is known that the compound undergoes hydrolysis to form n-(2,4-dimethylphenyl)-n’-methylformamidine and 2,4-dimethylformanilide . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the compound’s action is overexcitation, leading to paralysis and death in insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)14-12(16)11-5-6-13-15-11/h3-7H,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDDFNADZKVOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=NN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)

![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)

![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)

![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)